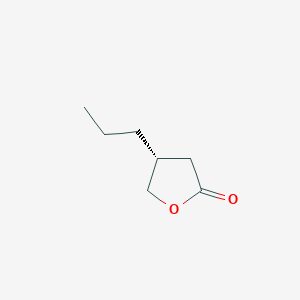

(R)-4-Propyldihydrofuran-2(3H)-one

Descripción general

Descripción

®-4-Propyldihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans It is characterized by a furan ring with a propyl group attached to the fourth carbon and a lactone group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Propyldihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 4-hydroxy-2-pentenoic acid derivatives. This reaction can be catalyzed by acids or bases, depending on the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of ®-4-Propyldihydrofuran-2(3H)-one may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts such as palladium or nickel can facilitate the cyclization process, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-4-Propyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the lactone group to a hydroxyl group, yielding diols.

Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

(R)-4-Propyldihydrofuran-2(3H)-one is a versatile chemical compound with applications spanning across various scientific and industrial fields . Its primary use is as a synthetic intermediate in the pharmaceutical industry, particularly in the production of antiepileptic drugs . It also finds use in flavor and fragrance formulations and agricultural chemistry .

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of Brivaracetam, an antiepileptic drug belonging to the racetam family . Brivaracetam is an n-propyl derivative of Levetiracetam, with the propyl chain enhancing its hydrophobic properties, allowing it to more efficiently cross the blood-brain barrier and act on the nervous system .

Brivaracetam Synthesis

This compound is a key intermediate in the diastereoselective synthesis of Brivaracetam . Brivaracetam has demonstrated effectiveness in clinical trials, with fewer side effects such as irritability, depression, and anger outbursts compared to Levetiracetam . The synthesis of this compound can be achieved through various methods, including those using chiral substituted cyclohexenoic acid, diphenyl malonate, or valeryl chloride as starting materials . A new process route emphasizes readily available starting materials, high reaction yield, and simple operation, making it suitable for industrial applications .

Other Pharmaceutical Research

Beyond Brivaracetam, this compound is also explored in synthesizing other complex molecules with potential therapeutic effects . Its structural features make it a versatile intermediate for creating new derivatives in medicinal chemistry .

Flavor and Fragrance Industry

This compound is valued for its distinct, warm, and subtly sweet aroma, making it a desirable component in flavor and fragrance formulations .

Agricultural Chemistry

In agricultural chemistry, this compound serves as a precursor in synthesizing pheromone-based insect attractants .

Material Science

The structural versatility of this compound allows for its use in synthesizing organic light-emitting diodes (OLEDs) and other electronic materials . Its properties can be modified to improve the performance and sustainability of these materials .

Research and Development

This compound is used in laboratory organic synthesis and chemical and pharmaceutical research and development .

Data Table: Comparison with Analogs

The uniqueness of this compound lies in its specific propyl substitution, which impacts its reactivity and biological activity compared to similar compounds.

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| (R)-4-Methyldihydrofuran-2(3H)-one | Methyl group at the fourth position | Shorter alkyl chain affecting solubility |

| (R)-4-Ethyldihydrofuran-2(3H)-one | Ethyl group at the fourth position | Intermediate length alkyl chain |

| (R)-4-Butyldihydrofuran-2(3H)-one | Butyl group at the fourth position | Longer alkyl chain influencing reactivity |

| This compound | Propyl group at the fourth position | Impacts reactivity and biological activity |

Mecanismo De Acción

The mechanism of action of ®-4-Propyldihydrofuran-2(3H)-one depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The lactone group can undergo hydrolysis, releasing active metabolites that exert biological effects. The furan ring may also participate in various biochemical pathways, influencing cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

®-4-Methyldihydrofuran-2(3H)-one: Similar structure with a methyl group instead of a propyl group.

®-4-Ethyldihydrofuran-2(3H)-one: Contains an ethyl group at the fourth position.

®-4-Butyldihydrofuran-2(3H)-one: Features a butyl group attached to the furan ring.

Uniqueness

®-4-Propyldihydrofuran-2(3H)-one is unique due to its specific propyl substitution, which can influence its reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from its analogs.

Actividad Biológica

(R)-4-Propyldihydrofuran-2(3H)-one, with the CAS number 63095-51-2, is an organic compound that plays a significant role as an intermediate in the synthesis of Brivaracetam, an antiepileptic drug. This article delves into the biological activity of this compound, including its mechanisms, pharmacological properties, and related research findings.

Chemical Structure and Properties

This compound is classified as a dihydrofuran characterized by a furan ring with a propyl group at the fourth carbon and a lactone functional group at the second position. It appears as a yellow oily liquid and has moderate solubility in organic solvents such as chloroform, methanol, and ethanol. The compound is typically stored at temperatures between 2°C and 8°C to maintain stability .

While this compound itself does not exhibit direct biological activity, its significance lies in its conversion to Brivaracetam. The mechanism of action of Brivaracetam involves modulation of neurotransmitter release in the brain, particularly affecting glutamate and sodium channels. This modulation is crucial for its antiepileptic effects, as it enhances synaptic transmission while inhibiting excessive neuronal firing .

Table 1: Comparison of Biological Activities

| Compound Name | Role in Synthesis | Primary Biological Activity |

|---|---|---|

| This compound | Intermediate for Brivaracetam | Indirect; facilitates neurotransmitter modulation |

| Brivaracetam | Antiepileptic agent | Modulates neurotransmission |

Pharmacological Studies

Research indicates that variations in substituents on the furan ring can significantly influence the biological activity and pharmacological properties of compounds related to this compound. For instance, studies have shown that structural modifications can alter solubility, stability, and interactions with molecular targets.

Case Study: Synthesis and Evaluation of this compound

A notable study focused on the enantioselective synthesis of this compound, highlighting its importance in producing Brivaracetam. The synthesis involved various reagents and conditions that ensured high yields and enantiomeric excess. Characterization techniques such as NMR were employed to confirm the formation of this intermediate .

Research Findings

- Antiepileptic Properties : As a precursor to Brivaracetam, this compound contributes to therapies aimed at treating epilepsy by enhancing synaptic transmission and reducing neuronal excitability.

- Chemical Reactivity : The compound's reactivity allows it to participate in various chemical reactions, including oxidation and reduction, which are critical for synthesizing other biologically active molecules .

- Influence on Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter release mechanisms directly or indirectly through its role in synthesizing active pharmaceutical ingredients .

Propiedades

IUPAC Name |

(4R)-4-propyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTUTJMZAZZKAZ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63095-51-2 | |

| Record name | (R)-4-Propyldihydrofuran-2(3H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063095512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4-Propyldihydrofuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-4-PROPYLDIHYDROFURAN-2(3H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP4GE5VL92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.